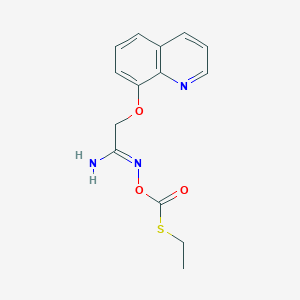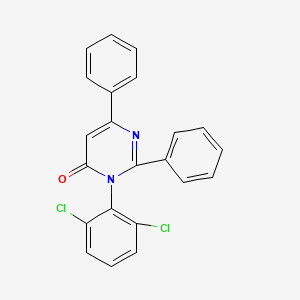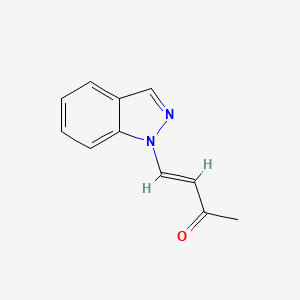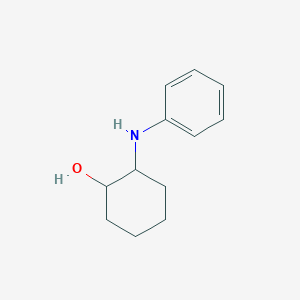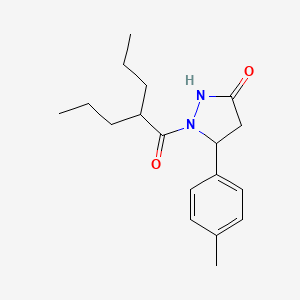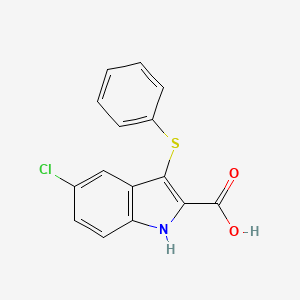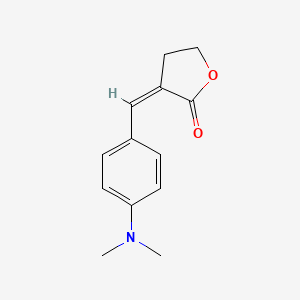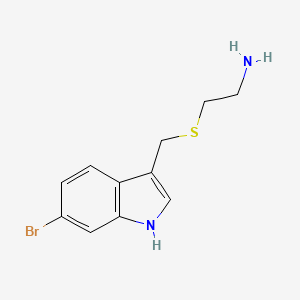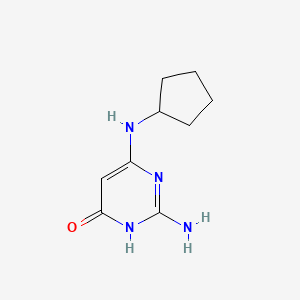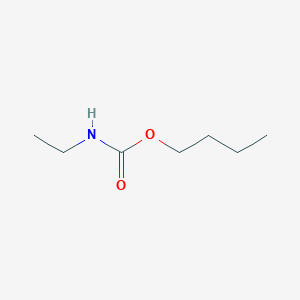
Butyl ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl ethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, specifically, is characterized by its unique chemical structure, which includes both butyl and ethyl groups attached to the carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound can be produced via a continuous flow process. This method involves the reaction of butylamine and ethyl chloroformate in a solvent such as dichloromethane, with the reaction mixture being continuously stirred and maintained at a controlled temperature. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Butyl ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butylamine, ethanol, and carbon dioxide.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of butyl carbamate and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Butylamine, ethanol, carbon dioxide.
Oxidation: Butyl carbamate, various oxidation products.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Butyl ethylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of butyl ethylcarbamate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect the activity of the enzyme and alter biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Methyl carbamate
- Ethyl carbamate
- Propyl carbamate
Comparison: Butyl ethylcarbamate is unique due to its specific butyl and ethyl groups, which confer distinct chemical and physical properties. Compared to methyl carbamate and ethyl carbamate, this compound has a higher molecular weight and different solubility characteristics. These differences can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
16246-07-4 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
butyl N-ethylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9) |
Clave InChI |
USIYRFTZKYKHBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
![(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B15212314.png)
![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
